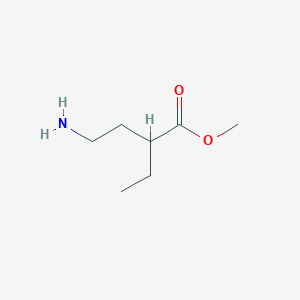

Methyl 4-amino-2-ethylbutanoate

Description

Methyl 4-amino-2-ethylbutanoate is a branched-chain ester featuring an amino group at the 4-position and an ethyl substituent at the 2-position of the butanoate backbone. The amino and ester functionalities enable reactivity in amidation, hydrolysis, or cyclization reactions .

Properties

IUPAC Name |

methyl 4-amino-2-ethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-6(4-5-8)7(9)10-2/h6H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDCCIYZFIELQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2-ethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2-ethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reduction of 4-nitro-2-ethylbutanoic acid methyl ester using hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. Continuous flow reactors and automated systems can be employed to optimize reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-ethylbutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Methyl 4-nitro-2-ethylbutanoate.

Reduction: Methyl 4-amino-2-ethylbutanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-2-ethylbutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-ethylbutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis, releasing active metabolites. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Key Observations :

- Ester Group Flexibility : Methyl and ethyl esters (e.g., 4c vs. 4f) exhibit similar reactivity, but ethyl esters often enhance solubility in organic solvents due to increased hydrophobicity .

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in 4f) modulate electronic properties, influencing reaction rates in nucleophilic substitutions .

- Amino vs. Acetamido Groups: The free amino group in methyl 4-amino-2-ethylbutanoate offers greater nucleophilicity compared to acetamido-protected analogs (e.g., methyl 4-acetamido-2-hydroxybenzoate) .

Physicochemical Properties

While direct data for this compound are absent, inferences can be drawn from related methyl esters and amino-containing compounds:

Notes:

- The amino group’s N–H stretch (~3350 cm⁻¹) and ester C=O (~1740 cm⁻¹) are diagnostic for this compound, as seen in analogs like 4c and 4f .

- Methyl esters generally exhibit higher volatility compared to ethyl derivatives, as noted in Table 3 of methyl ester properties ().

Biological Activity

Methyl 4-amino-2-ethylbutanoate (MEAB) is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, interactions with enzymes and receptors, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and an ester functional group, which contribute to its reactivity and biological interactions. The molecular formula is CHNO, and it exists primarily in its hydrochloride salt form, enhancing its solubility and stability in biological systems.

The biological activity of MEAB is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds with biological targets, modulating their activity. Additionally, the ester group may undergo hydrolysis, releasing active metabolites that can influence metabolic pathways. The specific molecular targets and pathways involved depend on the context of MEAB's application in biological systems.

Enzyme Modulation

MEAB has been shown to act as both a substrate and an inhibitor for specific enzymes. Its structural properties allow it to participate in enzyme-substrate interactions, influencing various biochemical processes. For instance, studies indicate that MEAB can modulate the activity of enzymes involved in metabolic pathways, potentially impacting energy production and biosynthesis.

Case Studies

Comparative Analysis with Similar Compounds

To better understand MEAB's unique properties, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| Methyl 4-amino-2-methylbutanoate | Methyl group instead of ethyl | Similar enzyme interactions |

| Ethyl 4-amino-2-ethylbutanoate | Ethyl ester instead of methyl | Potentially different solubility |

| Methyl 4-amino-2-propylbutanoate | Propyl group instead of ethyl | Variations in metabolic pathways |

These comparisons reveal that while MEAB shares similarities with other compounds, its specific structure may confer distinct biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing Methyl 4-amino-2-ethylbutanoate with high purity?

- Methodology : The compound can be synthesized via esterification of 4-amino-2-ethylbutanoic acid with methanol using a strong acid catalyst (e.g., sulfuric acid) under reflux conditions. Reaction optimization includes monitoring temperature (typically 60–80°C), molar ratios (acid:alcohol ~1:2), and catalyst concentration (1–5% v/v). Post-synthesis purification involves vacuum distillation to remove excess methanol and crystallization from ethyl acetate/hexane mixtures to achieve >98% purity .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying ester and amino group positions. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>99%), while Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups (e.g., C=O stretch at ~1740 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste must be neutralized with a mild base (e.g., sodium bicarbonate) before disposal in designated hazardous waste containers. Spills should be absorbed with inert materials (e.g., vermiculite) and reported per institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity levels of this compound across studies?

- Methodology : Conduct a systematic analysis of variables:

- Catalyst purity : Trace metals in catalysts (e.g., sulfuric acid) may alter reaction kinetics.

- Reaction time : Extended reflux (>12 hours) can degrade the product.

- Analytical calibration : Validate HPLC/GC methods with certified reference standards to ensure accuracy .

Q. What experimental designs are recommended for studying the biological activity of this compound, particularly its neurological effects?

- Methodology : Use in vitro blood-brain barrier (BBB) permeability assays (e.g., parallel artificial membrane permeability assay, PAMPA) to evaluate its GABA precursor potential. Pair with in vivo rodent models to assess bioavailability and neuroactivity. Structural analogs (e.g., Methyl 4-aminobutanoate) can serve as positive controls .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Hydrolysis is the primary degradation pathway, yielding 4-amino-2-ethylbutanoic acid and methanol. Lyophilization or storage under nitrogen at -20°C minimizes decomposition .

Q. What computational strategies predict this compound’s interactions with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) using its SMILES string (COC(=O)CC(CC)N) to model binding to GABA receptors. Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity. QSAR models correlate structural features (e.g., ester chain length) with activity .

Data Presentation Guidelines

- Raw Data : Include NMR spectra, chromatograms, and mass spectra in appendices. Highlight processed data (e.g., integration values, retention times) in the main text .

- Uncertainty Analysis : Report confidence intervals for yield/purity measurements and instrument error margins (e.g., ±0.5% for HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.